The compound can be synthesized through various chemical methods, with significant research focusing on its biological applications. It falls within the category of benzothiazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial and anticancer properties. The specific molecular formula for 2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one is C₁₃H₉N₃OS, and it has an exact mass of 240.0357 g/mol.
The synthesis of 2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one typically involves multi-step reactions that may include cyclization processes. One common method includes the reaction of pyridine derivatives with appropriate thiazine precursors under controlled conditions.
Such methodologies have been documented in literature focusing on thiazine synthesis, emphasizing green chemistry approaches to enhance yield and reduce environmental impact .
The molecular structure of 2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one can be characterized by its unique arrangement of atoms:
The chemical reactions involving 2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one primarily focus on its potential as a reactive intermediate in organic synthesis and its interactions with biological molecules.
These reactions are critical for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for compounds like 2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one often involves interaction with specific biological targets:
Understanding the physical and chemical properties of 2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one is essential for predicting its behavior in biological systems:
The applications of 2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one span various fields:
Benzothiazinones represent a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a six-membered heterocycle containing both nitrogen and sulfur atoms. The benzo[e][1,3]thiazin-4-one system emerged as a structurally distinct variant from the more common benzo[d]isothiazol-3(2H)-ones, differing by an additional carbon atom between the N and S atoms. This modification expands the ring size from five- to six-membered, significantly altering the molecule's conformational flexibility and electronic properties [3]. Early interest in this scaffold arose from natural product analogs; for example, derivatives were identified in conicaquinones and pheomelanins, showcasing inherent bioactivity [8]. The 1980s–2000s saw systematic exploration of synthetic routes, with breakthroughs like the Cu(I)-catalyzed intramolecular N–S bond formation enabling efficient access to diverse analogs [3]. Patent literature from this era (e.g., CA2459224C) specifically claimed 1,3-benzothiazinone derivatives for modulating apoptosis, highlighting their therapeutic potential in cardiovascular and metabolic diseases [5]. The discovery of BTZ043—a 1,3-benzothiazin-4-one derivative acting as a covalent inhibitor of Mycobacterium tuberculosis DprE1—validated this scaffold's capacity for target engagement and ignited renewed interest in its antibiotic applications [3] [9].
Table 1: Key Milestones in Benzothiazinone Drug Discovery
Time Period | Development | Significance |
---|---|---|
Pre-1980s | Natural product identification (e.g., pheomelanins) | Revealed endogenous occurrence and bioactivity of benzothiazinone cores |
1980s–2000s | Synthetic methodology advances (e.g., oxidative cyclizations) | Enabled scalable synthesis of diverse derivatives for screening |
2004 | Patent filings for apoptosis-modulating 1,3-benzothiazinones | Established therapeutic potential in cardiovascular diseases |
2010s | BTZ043 identified as anti-tubercular agent | Validated scaffold for covalent enzyme inhibition |
2-(Pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one features a bicyclic architecture where the benzo[e]thiazinone core is appended at the C2 position with a pyridinyl heterocycle. This structural motif exhibits defined physicochemical parameters: Molecular Formula (C₁₃H₈N₂OS), Molecular Weight (240.28 g/mol), and a SMILES representation (O=C1N=C(C2=NC=CC=C2)SC3=CC=CC=C13) [1] [2]. The pyridinyl substituent confers critical pharmacophoric properties:
Chemical Structure Analysis:
O ║ C1 ╱ ╲ N═C S | || C2 C3—(Pyridin-2-yl) ╲ ╱ Benzene Ring
Designated as BTZO-1 in pharmacological studies, this compound exemplifies the strategic fusion of nitrogen-rich heterocycles to enhance bioactivity [2]. Its pharmacological profile is characterized by multi-target engagement:
Table 2: Pharmacological Profiles of Key Benzo[e][1,3]thiazin-4-one Derivatives
Compound | Biological Target | Reported Activity | Structural Distinction from BTZO-1 |
---|---|---|---|
BTZO-1 | Cardiomyocyte apoptosis regulators | Cardioprotective | Prototype: 2-(Pyridin-2-yl) substituent |
BTZ043 | DprE1 (Mycobacterium tuberculosis) | Antitubercular | 8-Nitro-6-(trifluoromethyl) and spirocyclic substituent |
YM928 | AMPA Receptors | Neuroprotective (AMPA antagonist) | 2-[(4-chlorophenyl)(methyl)amino]pyrido-fused core |
The compound’s synthesis typically employs cascade cyclization strategies. Modern approaches leverage microwave-assisted or electrochemical methods to form the central N–S bond, improving yields (>70%) compared to traditional thermal methods [3] . Its crystalline form (validated via X-ray diffraction) shows a triclinic P-1 space group, with the pyridine ring dihedral angle at 15.7° relative to the thiazinone plane, optimizing intramolecular charge transfer [6]. These structural insights guide rational optimization for enhanced target affinity and metabolic stability.
Interactive Data Table: Physicochemical and Synthetic Profile
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₁₃H₈N₂OS | PubChem CID 9837640 [1] |
CAS Registry | 99420-15-2 | BLD Pharm [2] |
Melting Point | Not reported | N/A |
Storage Conditions | Sealed, dry, 2–8°C | Supplier specifications [2] |
Synthetic Yield | Up to 85% | Cu(I)-catalyzed oxidative cyclization [3] |
Hazard Statements | H302-H315-H319-H335 | GHS classification [2] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7